molecular formula C10H11NO4 B14262435 Benzyl (2-oxoethoxy)carbamate CAS No. 141420-62-4

Benzyl (2-oxoethoxy)carbamate

Cat. No.: B14262435
CAS No.: 141420-62-4
M. Wt: 209.20 g/mol
InChI Key: FYPUTBOKHUXKDL-UHFFFAOYSA-N
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Description

Benzyl (2-oxoethoxy)carbamate is a carbamate derivative featuring a benzyl-protected carbamate group linked to a 2-oxoethoxy moiety (-OCH₂CO-). This compound is synthesized via acid-catalyzed condensation of benzyl carbamate with glyoxal, yielding intermediates critical for forming cyclic or branched products under varying solvent conditions . Key properties include:

  • Molecular Formula: Likely C₁₀H₁₁NO₄ (inferred from related structures).
  • Reactivity: The 2-oxoethoxy group enhances electrophilicity, enabling participation in nucleophilic addition or cyclization reactions.
  • Applications: Serves as a precursor in synthesizing bioactive molecules, such as stapled peptides or heterocyclic compounds .

Properties

CAS No.

141420-62-4

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

benzyl N-(2-oxoethoxy)carbamate

InChI

InChI=1S/C10H11NO4/c12-6-7-15-11-10(13)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,11,13)

InChI Key

FYPUTBOKHUXKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NOCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzyl (2-oxoethoxy)carbamate typically involves the use of benzyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl (2-oxoethoxy)carbamate can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: Benzyl (2-oxoethoxy)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .

Biology and Medicine: In biological research, this compound is used in the synthesis of primary amines. It serves as a protected form of ammonia, which can be deprotected using Lewis acids .

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals. Its ability to act as a protecting group makes it useful in the synthesis of complex molecules.

Mechanism of Action

Benzyl (2-oxoethoxy)carbamate exerts its effects by acting as a protecting group for amines. The benzyl group can be removed using catalytic hydrogenation, while the carbamate moiety provides stability during synthetic transformations . The molecular targets and pathways involved include the stabilization of intermediate compounds during synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Features
Compound Name Molecular Formula Key Substituent Molecular Weight (g/mol) CAS Number
Benzyl (2-oxoethoxy)carbamate* C₁₀H₁₁NO₄ -OCH₂CO- (oxoethoxy) ~209.2 Not listed
Benzyl (2-oxoethyl)carbamate C₁₀H₁₁NO₃ -CH₂CO- (oxoethyl) 193.2 67561-03-9
Benzyl (2-oxocyclobutyl)carbamate C₁₂H₁₃NO₃ Cyclobutyl with ketone 219.2 Not listed
Benzyl (2-(4-(benzyloxy)-3-hydroxyphenyl)-2-oxoethyl)(methyl)carbamate C₂₄H₂₃NO₅ Aryl-substituted oxoethyl 405.4 106148-96-3
Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate C₁₂H₁₇NO₄ Hydroxyethoxy chain 251.3 Not listed

*Note: The exact molecular formula for this compound is inferred from reaction intermediates in .

2.3 Solubility and Stability
Compound Type Solubility Profile Stability Concerns
Oxoethoxy Derivatives Soluble in polar protic solvents (e.g., AcOH); precipitates in CH₂Cl₂ or Et₂O Prone to hydrolysis in acidic media
Oxoethyl Derivatives Moderate solubility in CH₃CN; stable in DMSO Oxidizes under strong acidic conditions
Cyclobutyl Derivatives Low solubility in aprotic solvents Stable under inert atmospheres
Hydroxyethoxy Derivatives High water solubility due to PEG-like chain Resists hydrolysis at neutral pH

Key Research Findings

  • Reaction Efficiency : this compound outperforms oxoethyl analogs in cyclization reactions, achieving 67–85% yields in acetic acid .
  • Thermal Stability : Cyclobutyl derivatives decompose at >200°C, whereas hydroxyethoxy analogs remain stable up to 150°C .

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